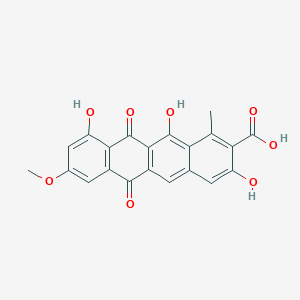
Tetracenomycin B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracenomycin B3 is a tetracenomycin and a member of tetracenequinones.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Engineering
Metabolic Engineering : Recent advancements in metabolic engineering have facilitated the production of Tetracenomycin B3 through the manipulation of genetic pathways in Streptomyces spp. A study developed a BioBricks® toolbox , enabling the integration of various genetic components to optimize tetracenomycin production. By overexpressing genes such as vhb (hemoglobin from Vitreoscilla stercoraria) and accA2BE (acetyl-CoA carboxylase), researchers achieved a significant increase in yield, producing up to 400 mg/L of 8-demethyl-tetracenomycin C .
Gene Clusters : The gene cluster responsible for tetracenomycin biosynthesis has been characterized, providing insights into the enzymatic processes involved. This understanding allows for the development of novel analogs with enhanced properties by co-expressing methyltransferases like tcmO and tcmD, which facilitate the biosynthesis of tetracenomycin C and X .
Anticancer Activity
This compound exhibits potent cytotoxic effects against various cancer cell lines. Research indicates that these compounds inhibit peptide translation by binding to the large ribosomal subunit, effectively disrupting protein synthesis in cancer cells. This mechanism underlies their potential as chemotherapeutic agents .
Case Study: Cytotoxicity Testing
In vitro studies have demonstrated that tetracenomycins, including B3, show significant activity against human tumor cell lines such as HepG2 (liver cancer) and A375 (melanoma). The IC50 values for these compounds suggest that they can effectively inhibit cell proliferation at relatively low concentrations .
Antibacterial Properties
Beyond their anticancer applications, tetracenomycins also display antibacterial activity. They have been shown to be effective against a range of bacterial pathogens, making them candidates for further development as antibiotics. Their mechanism involves interference with bacterial ribosomal function, similar to their action in eukaryotic cells .
Structural Insights and Analog Development
Understanding the structural characteristics of this compound is crucial for designing new derivatives with improved efficacy and reduced toxicity. Crystal structure analyses have provided insights into how these compounds interact at a molecular level with ribosomes, paving the way for rational drug design .
Table: Comparison of Tetracenomycin Derivatives
| Compound | Anticancer Activity | Antibacterial Activity | Yield (mg/L) |
|---|---|---|---|
| This compound | High | Moderate | 15-20 |
| Tetracenomycin C | Very High | High | 400 |
| Tetracenomycin X | Very High | Moderate | TBD |
Eigenschaften
CAS-Nummer |
117241-62-0 |
|---|---|
Molekularformel |
C21H14O8 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C21H14O8/c1-7-14-8(4-12(22)15(7)21(27)28)3-10-17(19(14)25)20(26)16-11(18(10)24)5-9(29-2)6-13(16)23/h3-6,22-23,25H,1-2H3,(H,27,28) |
InChI-Schlüssel |
NSKLWYCTXNPUBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |
Kanonische SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |
Key on ui other cas no. |
117241-62-0 |
Synonyme |
tetracenomycin B(3) tetracenomycin B3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















